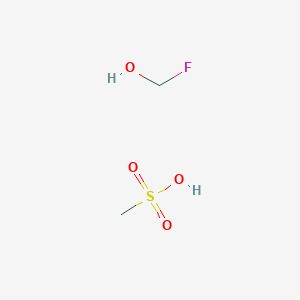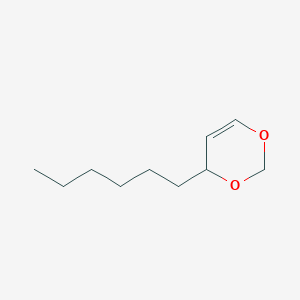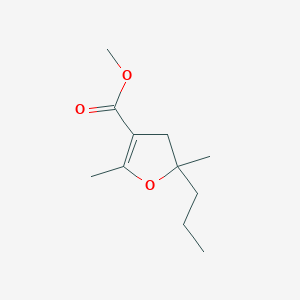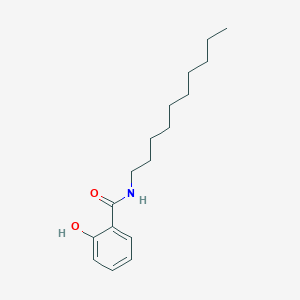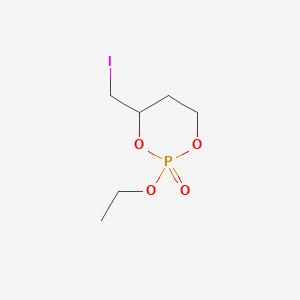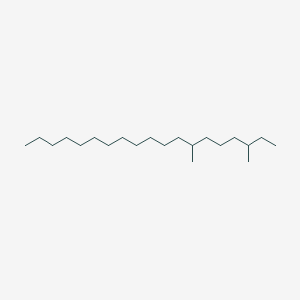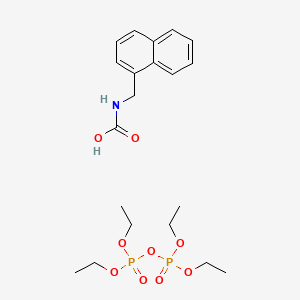
Diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, tetraethyl ester, mixt with 1-naphthalenyl methylcarbamate is a chemical compound that combines the properties of both diphosphoric acid esters and naphthalenyl methylcarbamates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, tetraethyl ester typically involves the esterification of diphosphoric acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or tosic acid. The general reaction is as follows:
H4P2O7+4C2H5OH→(C2H5O)4P2O7+4H2O
For the preparation of 1-naphthalenyl methylcarbamate, naphthol is reacted with methyl isocyanate under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of diphosphoric acid, tetraethyl ester involves large-scale esterification processes using continuous reactors to ensure high yield and purity. The production of 1-naphthalenyl methylcarbamate is similarly scaled up, with careful control of reaction conditions to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Diphosphoric acid, tetraethyl ester can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Hydrolysis: This compound can be hydrolyzed to produce diphosphoric acid and ethanol.
Substitution: The ester groups in diphosphoric acid, tetraethyl ester can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Diphosphoric acid and ethanol.
Substitution: Various alkyl or aryl diphosphoric esters.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of diphosphoric acid, tetraethyl ester, mixt. with 1-naphthalenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester groups can also undergo hydrolysis, releasing active compounds that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethyl pyrophosphate: Similar in structure but lacks the naphthalenyl methylcarbamate component.
Diethyl phosphate: A simpler ester of phosphoric acid.
Naphthalenyl methylcarbamate: Lacks the diphosphoric acid ester component.
Uniqueness
The combination of diphosphoric acid ester and naphthalenyl methylcarbamate in a single compound provides unique properties that are not present in the individual components. This hybrid structure allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
114846-55-8 |
|---|---|
Molekularformel |
C20H31NO9P2 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
diethoxyphosphoryl diethyl phosphate;naphthalen-1-ylmethylcarbamic acid |
InChI |
InChI=1S/C12H11NO2.C8H20O7P2/c14-12(15)13-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h1-7,13H,8H2,(H,14,15);5-8H2,1-4H3 |
InChI-Schlüssel |
GQNSSFNNMDCOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OCC.C1=CC=C2C(=C1)C=CC=C2CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
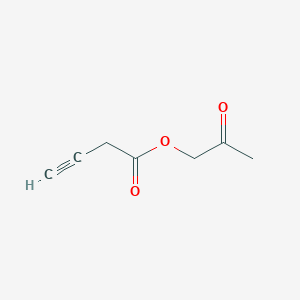
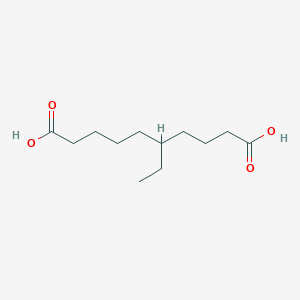
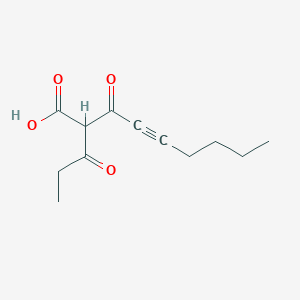
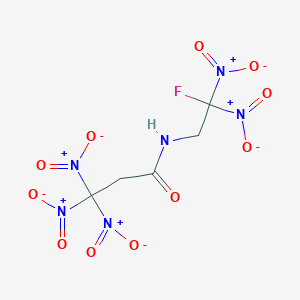
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
